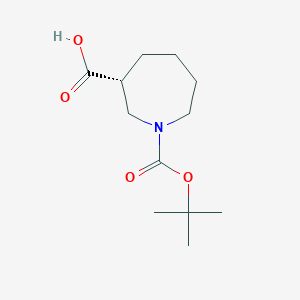
4-(3-Fluorophenyl)thiophenol
Overview
Description
4-(3-Fluorophenyl)thiophenol is an organic compound that belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a phenyl ring. In this specific compound, a fluorine atom is substituted at the third position of the phenyl ring. The molecular formula of this compound is C12H9FS, and it has a molecular weight of 204.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)thiophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction. In this method, 3-fluorobromobenzene is reacted with thiourea to form the corresponding thiouronium salt, which is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Another method involves the copper-catalyzed coupling of 3-fluoroiodobenzene with thiourea, followed by hydrolysis . This method offers good yields and is advantageous due to the mild reaction conditions and the use of readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution with amines can yield aminophenylthiophenols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl)
Reduction: Sodium borohydride (NaBH4)
Substitution: Amines, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolate anion
Substitution: Aminophenylthiophenols
Scientific Research Applications
4-(3-Fluorophenyl)thiophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical structure may offer advantages in targeting specific biological pathways.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)thiophenol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can lead to the modulation of signaling pathways and cellular processes. Additionally, the fluorine atom may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
4-(3-Fluorophenyl)thiophenol can be compared with other similar compounds, such as:
4-Fluorothiophenol: This compound has a similar structure but lacks the phenyl substitution at the third position.
Thiophenol: The parent compound without any substituents on the phenyl ring.
3-Fluorothiophenol: Similar to this compound but with the fluorine atom at a different position.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities offer opportunities for drug development and therapeutic applications. Ongoing research continues to explore its full range of applications and mechanisms of action.
Properties
IUPAC Name |
4-(3-fluorophenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FS/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLFWUIHOCDKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


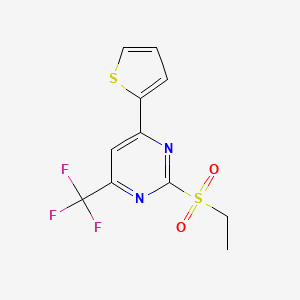
![3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338049.png)
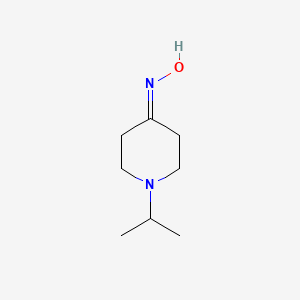
![Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B3338061.png)
![4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338074.png)
![Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3338080.png)
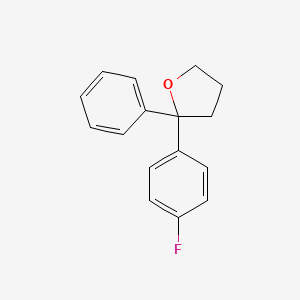
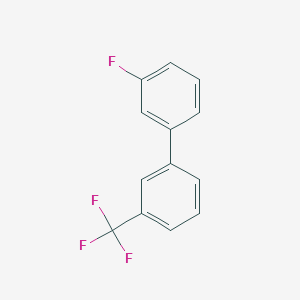
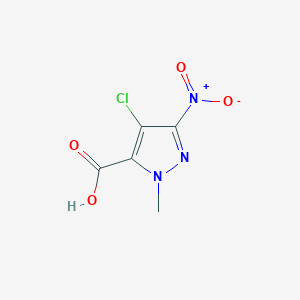

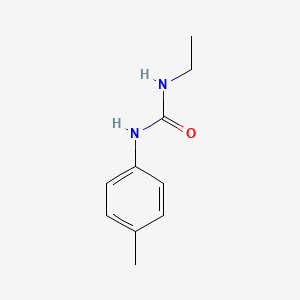
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338129.png)
![3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338135.png)
